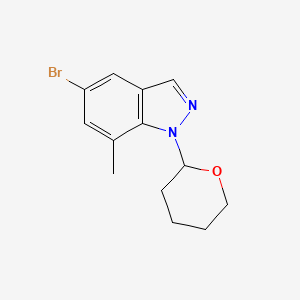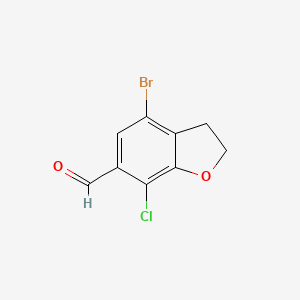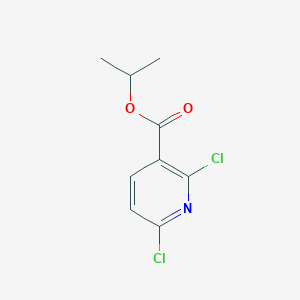
Isopropyl 2,6-dichloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2,6-dichloronicotinate is an organic compound with the molecular formula C10H9Cl2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with isopropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,6-dichloronicotinate typically involves the esterification of 2,6-dichloronicotinic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,6-dichloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloronicotinic acid and isopropyl alcohol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve heating and the use of a solvent, such as ethanol or dimethylformamide.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Oxidation and Reduction: Specific reagents and conditions would vary based on the target product.
Major Products
Substitution Reactions: Products include various substituted nicotinates, depending on the nucleophile used.
Hydrolysis: The major products are 2,6-dichloronicotinic acid and isopropyl alcohol.
Oxidation and Reduction: Products would depend on the specific redox reaction performed.
Scientific Research Applications
Isopropyl 2,6-dichloronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of isopropyl 2,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ester group can influence its binding affinity and reactivity. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-dichloronicotinate: Similar in structure but with an ethyl ester group instead of isopropyl.
Methyl 2,6-dichloronicotinate: Contains a methyl ester group.
2,6-Dichloronicotinic acid: The parent acid form without esterification.
Uniqueness
Isopropyl 2,6-dichloronicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. Its distinct properties make it suitable for specific applications where other derivatives may not be as effective.
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
propan-2-yl 2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-4-7(10)12-8(6)11/h3-5H,1-2H3 |
InChI Key |
ZSEDBQHPMGGWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
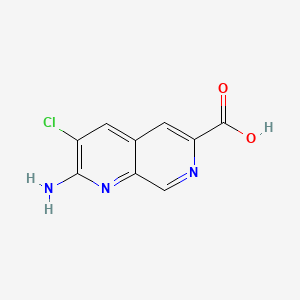
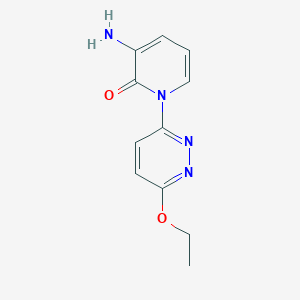

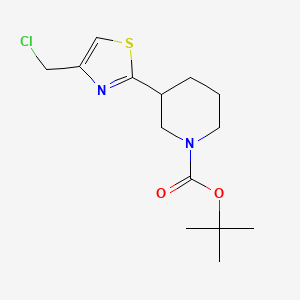

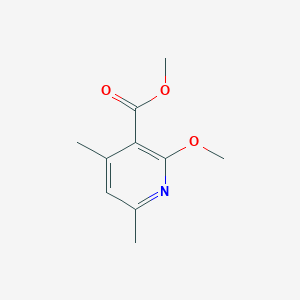
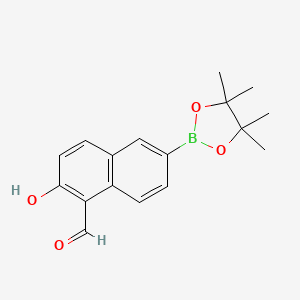
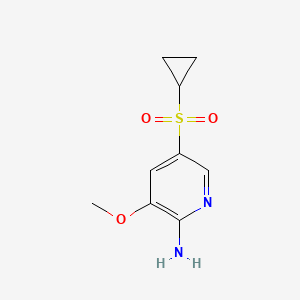

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
